molecular formula C23H21F2N4NaO4 B12748231 B99Nwa524X CAS No. 130320-56-8

B99Nwa524X

Cat. No.: B12748231
CAS No.: 130320-56-8
M. Wt: 478.4 g/mol
InChI Key: NTDIRNUKAZNMSW-QKPRLWPNSA-M
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Chemical Reactions Analysis

B99Nwa524X undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .

Scientific Research Applications

B99Nwa524X has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic reactionsAdditionally, this compound is used in industrial processes for the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of B99Nwa524X involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved in the mechanism of action of this compound are still under investigation .

Comparison with Similar Compounds

B99Nwa524X can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with analogous functional groups or structural motifs. The uniqueness of this compound lies in its specific molecular configuration and the presence of unique substituents that confer distinct chemical and biological properties. Examples of similar compounds include other sodium salts of fluorinated organic molecules .

Properties

CAS No.

130320-56-8

Molecular Formula

C23H21F2N4NaO4

Molecular Weight

478.4 g/mol

IUPAC Name

sodium;(3R,5S,6E)-9,9-bis(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoate

InChI

InChI=1S/C23H22F2N4O4.Na/c1-29-23(26-27-28-29)20(11-10-18(30)12-19(31)13-21(32)33)22(14-2-6-16(24)7-3-14)15-4-8-17(25)9-5-15;/h2-11,18-19,30-31H,12-13H2,1H3,(H,32,33);/q;+1/p-1/b11-10+;/t18-,19-;/m1./s1

InChI Key

NTDIRNUKAZNMSW-QKPRLWPNSA-M

Isomeric SMILES

CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O.[Na+]

Canonical SMILES

CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)[O-])O)O.[Na+]

Origin of Product

United States

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